1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone CAS number 220141-75-3
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone CAS number 220141-75-3
An In-Depth Technical Guide to 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone (CAS: 220141-75-3)
Introduction: A Strategic Intermediate in Modern Synthesis
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is a substituted acetophenone derivative that has garnered significant interest as a versatile intermediate in synthetic chemistry.[1] Its structure is distinguished by the presence of three key functional groups on a phenyl ring: a ketone, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl (CF₃) group.[1] This unique combination of substituents creates a molecule with specific electronic properties and reactivity profiles, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] Its inclusion in this intermediate makes 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone a precursor for developing advanced materials and novel therapeutic agents, including potential antimicrobial and anticancer compounds.[1][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, offering field-proven insights for its effective application in research and development.
Physicochemical & Spectroscopic Profile
The compound's identity and purity are confirmed through a combination of its physical properties and spectroscopic data. The electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's stability and spectroscopic characteristics.[1]
Key Properties
A summary of the essential physicochemical data for 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is presented below.
| Property | Value | Source(s) |
| CAS Number | 220141-75-3 | [1][5] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1][5] |
| Molecular Weight | 218.17 g/mol | [1][5] |
| Physical Form | Colorless to Pale-yellow to Yellow-brown Liquid | |
| Purity | Typically ≥97% | [5] |
| Storage | Sealed in dry, room temperature conditions | [5] |
| InChI Key | RSUCOEPTFURXML-UHFFFAOYSA-N |
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation.[1] While specific spectra are proprietary to manufacturers, the expected data based on the molecular structure are as follows:
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically appearing in the 1670-1690 cm⁻¹ region, which is characteristic of an aromatic ketone.[1] Additional significant peaks corresponding to C-O (methoxy) and C-F (trifluoromethyl) bonds would also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (CH₃), a singlet for the methoxy protons (OCH₃), and distinct signals for the three aromatic protons on the substituted phenyl ring.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring (with shifts influenced by the substituents), the methyl carbon, the methoxy carbon, and the carbon of the trifluoromethyl group (which would appear as a quartet due to C-F coupling).
-
¹⁹F NMR: A strong singlet would be observed, characteristic of the three equivalent fluorine atoms in the CF₃ group.[6]
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (218.17 g/mol ), along with characteristic fragmentation patterns.[6]
Synthesis and Mechanism
The most prevalent and efficient laboratory-scale method for synthesizing 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is through Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction provides a direct and high-yielding route to the target ketone.[7]
The Causality of the Friedel-Crafts Approach
The choice of Friedel-Crafts acylation is strategic for several reasons:
-
High Efficiency: The reaction typically proceeds with good to excellent yields (70-95%).[1]
-
Regioselectivity: The directing effects of the substituents on the starting material, 4-methoxy-2-(trifluoromethyl)benzene, guide the incoming acetyl group. The methoxy group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. The acylation occurs at the position most activated by the methoxy group and least deactivated by the CF₃ group.
-
No Polyacylation: Unlike Friedel-Crafts alkylation, the acylation reaction introduces an electron-withdrawing acyl group onto the aromatic ring. This deactivates the ring towards further electrophilic attack, effectively preventing multiple acylations from occurring.[7][8]
Reaction Mechanism: Generation of the Acylium Ion
The reaction is catalyzed by a strong Lewis acid, most commonly aluminum trichloride (AlCl₃).[1] The mechanism involves the in-situ generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
Caption: Friedel-Crafts acylation workflow for synthesis.
Detailed Laboratory Protocol: Friedel-Crafts Acylation
This protocol is a self-validating system. Successful synthesis will be confirmed by the physical properties of the product (e.g., liquid form) and spectroscopic analysis matching the expected data.
-
Preparation (Inert Atmosphere):
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere, e.g., N₂ or Argon).
-
Charge the flask with anhydrous aluminum trichloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension to 0-5 °C using an ice bath.
-
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of acetyl chloride (1.05 equivalents) in the same anhydrous solvent.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. The formation of the acylium ion complex is exothermic.
-
After the addition is complete, allow the mixture to stir for an additional 15-20 minutes at 0-5 °C.
-
-
Aromatic Substrate Addition:
-
Prepare a solution of 4-methoxy-2-(trifluoromethyl)benzene (1.0 equivalent) in the anhydrous solvent.
-
Add this solution dropwise to the reaction mixture over 1 hour, keeping the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
-
Work-up and Quenching:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Very slowly and carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.
-
Stir the resulting mixture until all solids have dissolved.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Product:
-
The resulting crude oil is the target compound, 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone. If necessary, further purification can be achieved via vacuum distillation or column chromatography.
-
Reactivity and Chemical Behavior
The chemical behavior of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is dictated by the interplay between its functional groups.
Caption: Electronic effects of substituents on the phenyl ring.
-
Aromatic Ring Reactivity: The powerful electron-donating resonance effect of the methoxy group activates the ring, while the strong inductive electron-withdrawing effects of the acetyl and trifluoromethyl groups deactivate it.[1] This balance makes the ring less susceptible to further electrophilic substitution compared to anisole but more reactive than trifluoromethylbenzene.
-
Ketone Reactivity: The ketone functional group is a site for various nucleophilic addition reactions.
-
Reduction: The carbonyl can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
-
Aldol Condensation: In the presence of a base, the α-protons on the acetyl group are acidic enough to be removed, forming an enolate. This enolate can then react with aldehydes to form α,β-unsaturated ketones, which are important precursors for chalcones and other complex molecules.[1]
-
-
Grignard Reactions: The ketone can react with Grignard reagents (R-MgBr) to form tertiary alcohols, providing a pathway to introduce additional carbon-carbon bonds.[9][10]
Applications in Research and Development
This compound is primarily used as a high-value building block and intermediate.[2][5]
-
Pharmaceutical Synthesis: Its structure is a key fragment in the synthesis of various pharmaceutical targets. The trifluoromethyl group is particularly important for modulating the pharmacokinetic properties of a final drug molecule.[3] Research suggests derivatives may have potential antimicrobial and anticancer activities.[1] It has been noted as an intermediate in the synthesis of Celecoxib (an anti-inflammatory drug) derivatives.[11][12]
-
Agrochemicals: The biological activity imparted by the trifluoromethyl group makes this compound and its derivatives potential precursors for new pesticides and herbicides.[1][4]
-
Material Science: The unique electronic properties conferred by the fluorine atoms make it a candidate for developing advanced materials, such as specialized polymers, sensors, or coatings.[1]
Safety and Handling
Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classification provides clear warnings.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[13][14] H319: Causes serious eye irritation.[13][14] H335: May cause respiratory irritation.[13][14] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13][14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14] |
Handling Recommendations:
-
Use only in a well-ventilated area or under a chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][15]
-
Avoid contact with skin, eyes, and clothing.[16]
-
Wash hands thoroughly after handling.[13]
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
References
- Current time inform
- 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone - Smolecule. Smolecule.
- 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | 220141-75-3. Sigma-Aldrich.
- 220141-75-3 | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)
- 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone, min 97%, 1 gram. CP Lab Safety.
- Celecoxib Derivative Intermediates And Their Synthetic Pathways.
- The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. NINGBO INNO PHARMCHEM CO.,LTD.
- Safety D
- Safety D
- CAS NO. 220141-75-3 | 1-(4-Methoxy-2-(trifluoroMethyl)phenyl)ethanone. Arctom.
- 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | 220141-75-3.
- 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone - Aromsyn Co.,Ltd. Arosyn Co., Ltd.
- Grignard Reaction. University of Wisconsin-Madison.
- Friedel–Crafts reaction - Wikipedia. Wikipedia.
- Friedel–Crafts Acyl
- Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. The Royal Society of Chemistry.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- EAS Reactions (3)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
Sources
- 1. Buy 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | 220141-75-3 [smolecule.com]
- 2. 220141-75-3 | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. rsc.org [rsc.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. nbinno.com [nbinno.com]
- 13. 220141-75-3 | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 14. arctomsci.com [arctomsci.com]
- 15. keyorganics.net [keyorganics.net]
- 16. chemscene.com [chemscene.com]
